2-Chloro-N-(4-hydroxyphenyl)benzamide

Description

BenchChem offers high-quality 2-Chloro-N-(4-hydroxyphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(4-hydroxyphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWMCHGHFRPBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343113 | |

| Record name | 2-Chloro-N-(4-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35607-02-4 | |

| Record name | 2-Chloro-N-(4-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-N-(4-hydroxyphenyl)benzamide IUPAC name and synonyms

An In-depth Technical Guide to 2-Chloro-N-(4-hydroxyphenyl)benzamide: Properties, Synthesis, and Applications

Introduction

Benzamides are a cornerstone class of organic compounds characterized by a carboxamide attached to a benzene ring.[1] This structural motif is prevalent in numerous pharmacologically active molecules and functional materials. As such, substituted benzamides are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a detailed technical overview of a specific derivative, 2-Chloro-N-(4-hydroxyphenyl)benzamide, focusing on its chemical identity, physicochemical properties, a robust synthesis protocol, potential applications, and essential safety information. The content is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for laboratory and development purposes.

Chemical Identity and Nomenclature

Establishing the precise identity of a chemical entity is fundamental for all scientific endeavors. This section outlines the standardized nomenclature and identifiers for the target compound.

IUPAC Name

The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is: 2-chloro-N-(4-hydroxyphenyl)benzamide [2]

Synonyms and Identifiers

In literature and chemical databases, the compound is referenced by several synonyms and unique identifiers. The most pertinent of these are consolidated below for ease of cross-referencing.

| Identifier Type | Value |

| CAS Number | 35607-02-4[2] |

| Common Synonym | 2-Chloro-4'-hydroxybenzanilide[2] |

| Systematic Synonym | Benzamide, 2-chloro-N-(4-hydroxyphenyl)-[2] |

| ChEMBL ID | CHEMBL229297[2] |

| PubChem CID | 587567[2] |

| DSSTox Substance ID | DTXSID70343113[2] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental design, from selecting appropriate solvents to predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀ClNO₂ | PubChem[2] |

| Molecular Weight | 247.67 g/mol | PubChem[2] |

| Melting Point | 178 °C | ChemicalBook[3] |

| Boiling Point (Predicted) | 342.4 ± 27.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.386 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 9.91 ± 0.26 | ChemicalBook[3] |

Spectroscopic data, including ¹³C NMR, GC-MS, and IR spectra, are available for reference in public databases such as PubChem, providing the necessary fingerprints for analytical verification.[2]

Synthesis and Mechanism

The construction of the amide bond is the central transformation in the synthesis of 2-Chloro-N-(4-hydroxyphenyl)benzamide. The most direct and reliable method is the nucleophilic acyl substitution between an amine and an activated carboxylic acid derivative, typically an acyl chloride.

Retrosynthetic Analysis & Strategy

A retrosynthetic disconnection across the amide C-N bond logically breaks the target molecule down into two readily available starting materials: 4-aminophenol and 2-chlorobenzoyl chloride. The forward reaction, therefore, involves the acylation of the amino group of 4-aminophenol. The hydroxyl group on 4-aminophenol is less nucleophilic than the amino group under neutral or basic conditions, allowing for selective N-acylation.

Proposed Synthesis Protocol: Schotten-Baumann Reaction

This protocol describes the synthesis of 2-Chloro-N-(4-hydroxyphenyl)benzamide via a standard Schotten-Baumann acylation, a robust method for forming amides.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-aminophenol in a suitable solvent mixture, such as 1,4-dioxane and water (e.g., a 2:1 ratio).

-

Basification: Add 2.5 equivalents of a base, such as sodium carbonate (Na₂CO₃), to the solution. The base serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Acylation: Cool the stirred suspension to 0 °C using an ice bath. Slowly add a solution of 1.1 equivalents of 2-chlorobenzoyl chloride in 1,4-dioxane dropwise over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a beaker of cold water. The crude product should precipitate out of the aqueous solution.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. The crude solid can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a pure solid.

Caption: Reaction scheme for the synthesis of 2-Chloro-N-(4-hydroxyphenyl)benzamide.

Causality Behind Experimental Choices

-

Acyl Chloride: 2-chlorobenzoyl chloride is used as the acylating agent because the chloride is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

-

Base: The inclusion of a base like sodium carbonate is non-negotiable. It scavenges the hydrochloric acid generated in situ. Without it, the HCl would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.

-

Solvent: A biphasic or miscible aqueous-organic system like dioxane/water is effective. It dissolves the organic reactants while the inorganic base remains primarily in the aqueous phase, facilitating both the reaction and the subsequent separation.

Potential Applications in Research and Drug Development

While 2-Chloro-N-(4-hydroxyphenyl)benzamide is not an end-product drug, its chemical structure embodies features that make it a valuable intermediate and a candidate for biological screening. Related N-aryl amide structures are known to be intermediates in the synthesis of compounds for medicinal, agrochemical, and pharmaceutical applications.[4][5]

Key Areas of Interest:

-

Synthetic Intermediate: The molecule contains three key functional handles: an amide, a phenol, and an aryl chloride. The phenolic hydroxyl group can be further functionalized (e.g., etherification), and the aryl chloride can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a versatile building block for more complex molecules.

-

Fragment for Screening: With a molecular weight under 250 g/mol , it fits the "rule of three" for fragment-based drug discovery (FBDD). The distinct phenyl, chlorophenyl, and amide groups can probe different pockets in a protein's active site.

-

Library Development: This compound can serve as a scaffold for creating a library of derivatives for high-throughput screening (HTS). Modifications at the phenolic and chloro-positions can rapidly generate structural diversity to explore structure-activity relationships (SAR).

Caption: A typical drug discovery workflow for a screening compound.

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical. Based on the aggregated GHS information, 2-Chloro-N-(4-hydroxyphenyl)benzamide presents specific hazards that require appropriate protective measures.[2]

| GHS Hazard Code | Statement | Class |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or powder.

-

Exposure Response: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled and respiratory irritation occurs, move to fresh air. Seek medical attention if irritation persists in any case.

Conclusion

2-Chloro-N-(4-hydroxyphenyl)benzamide is a well-defined chemical entity with established nomenclature and physicochemical properties. Its synthesis is straightforward via standard amide coupling reactions, making it highly accessible for research purposes. While not a final product itself, its structural features position it as a valuable intermediate for synthetic chemistry and a promising candidate for inclusion in screening libraries for drug discovery and agrochemical research. Proper adherence to documented safety and handling protocols is essential for its use in a laboratory setting.

References

-

PubChem. 2-Chloro-N-(4-hydroxyphenyl)benzamide. National Center for Biotechnology Information.

-

El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11).

-

El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate.

-

Wikipedia. Benzamide. Wikimedia Foundation.

-

ChemicalBook. 2-CHLORO-N-(4-HYDROXYPHENYL)BENZAMIDE Chemical Properties.

-

ChemicalBook. 2-CHLORO-N-(4-HYDROXYPHENYL)BENZAMIDE.

-

ChemicalBook. 2-CHLORO-N-(4-HYDROXYPHENYL)BENZAMIDE | 35607-02-4.

Sources

- 1. Benzamide - Wikipedia [en.wikipedia.org]

- 2. 2-Chloro-N-(4-hydroxyphenyl)benzamide | C13H10ClNO2 | CID 587567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-CHLORO-N-(4-HYDROXYPHENYL)BENZAMIDE CAS#: 35607-02-4 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-N-(4-hydroxyphenyl)benzamide

This guide provides a comprehensive analysis of 2-Chloro-N-(4-hydroxyphenyl)benzamide, a molecule of interest in medicinal chemistry and materials science. We will dissect its structural components, explore its conformational landscape, and detail the experimental and computational methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this benzamide derivative.

Introduction to Substituted Benzamides

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The amide linkage provides a rigid, planar unit that is a superb hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. Substitutions on the benzoyl and aniline rings allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as modulating the molecule's three-dimensional shape to achieve specific biological activities. 2-Chloro-N-(4-hydroxyphenyl)benzamide incorporates several key features—an ortho-chloro substituent, an amide linker, and a para-hydroxyphenyl group—that dictate its unique structural and conformational behavior, which is critical for its potential interactions with biological targets.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule begins with its unambiguous identification. 2-Chloro-N-(4-hydroxyphenyl)benzamide is registered under CAS Number 35607-02-4.[1] Its fundamental properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-N-(4-hydroxyphenyl)benzamide | PubChem[1] |

| CAS Number | 35607-02-4 | PubChem[1] |

| Molecular Formula | C₁₃H₁₀ClNO₂ | PubChem[1] |

| Molecular Weight | 247.67 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)Cl | PubChem[1] |

| ChEMBL ID | CHEMBL229297 | PubChem[1] |

Elucidation of the Molecular Structure

The molecular architecture of 2-Chloro-N-(4-hydroxyphenyl)benzamide consists of a 2-chlorobenzoyl moiety covalently linked to a 4-aminophenol unit via an amide bond.

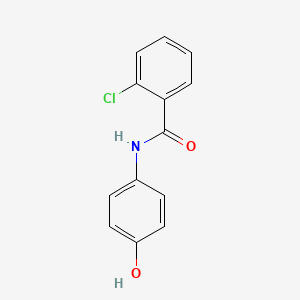

Caption: 2D structure of 2-Chloro-N-(4-hydroxyphenyl)benzamide.

Key Structural Features:

-

Amide Linker: The central C-N bond of the amide group possesses significant double-bond character due to resonance, resulting in a high barrier to rotation. This enforces planarity on the O=C-N-H atoms.

-

Aromatic Rings: The molecule contains two aromatic systems: a 2-chlorophenyl ring and a 4-hydroxyphenyl ring.

-

Hydrogen Bonding Potential: The molecule has three key sites for hydrogen bonding: the amide proton (N-H) as a donor, the carbonyl oxygen (C=O) as an acceptor, and the phenolic hydroxyl group (-OH) which can act as both a donor and an acceptor. This capability is crucial for its solid-state packing and interactions with biological targets.

-

Ortho-Chloro Substituent: The chlorine atom at the 2-position of the benzoyl ring is a critical structural determinant. Its steric bulk forces the 2-chlorophenyl ring to twist out of the plane of the amide group, which is a defining conformational feature.

While a crystal structure for the title compound is not publicly available, data from the closely related molecule 2-chloro-N-(4-methylphenyl)benzamide provides profound insights.[2] In that structure, the benzoyl and aniline rings are tilted relative to each other by a significant 82.8°.[2] The ortho-Cl atom is positioned syn to the C=O bond.[2] Furthermore, the crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, forming infinite chains.[2] It is highly probable that 2-Chloro-N-(4-hydroxyphenyl)benzamide adopts a similar, highly twisted conformation.

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. The conformation of 2-Chloro-N-(4-hydroxyphenyl)benzamide is primarily defined by the torsion angles around three key rotatable bonds.

Caption: Factors influencing the conformation of the molecule.

-

τ1 (C-C Torsion): The torsion angle between the 2-chlorophenyl ring and the amide plane (defined by O=C-N). Due to severe steric repulsion between the ortho-chloro atom and the carbonyl oxygen, this angle is expected to be significantly non-zero, leading to a twisted conformation. Theoretical and experimental studies on related 2-substituted benzamides confirm that the CO/phenyl torsional angle (ω) is substantial.[3]

-

τ2 (C-N Torsion): The torsion angle between the 4-hydroxyphenyl ring and the amide plane. While there is less steric hindrance here compared to the other ring, this angle still deviates from planarity to minimize energy. In the analogous 2-chloro-N-(4-methylphenyl)benzamide, the torsion angles involving this bond are approximately 35.6° and -144.4°.[2]

-

τ3 (C-O Torsion): Rotation of the phenolic hydroxyl group. This rotation is generally facile, but its orientation can be influenced by intermolecular hydrogen bonding in the solid state.

Studies on the related compound 2-chloro-N-(4-hydroxyphenyl)acetamide reveal the presence of intramolecular N—H⋯Cl contacts, which help to stabilize a specific conformation.[4][5] This suggests that a similar weak hydrogen bond may exist in the title compound, further influencing its preferred shape.

Methodologies for Structural and Conformational Characterization

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required to fully characterize 2-Chloro-N-(4-hydroxyphenyl)benzamide.

Caption: General workflow for synthesis and characterization.

Synthesis Protocol

The synthesis of N-aryl benzamides is a standard transformation in organic chemistry.

Protocol: Amide Coupling of 4-Aminophenol and 2-Chlorobenzoyl Chloride

-

Dissolution: Dissolve 4-aminophenol (1.0 eq) in a suitable aprotic solvent (e.g., Dioxane, THF, or Dichloromethane) containing a non-nucleophilic base (e.g., Pyridine or Triethylamine, 1.5 eq).

-

Acylation: Cool the solution in an ice bath (0 °C). Add a solution of 2-chlorobenzoyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes. The base is critical to neutralize the HCl byproduct.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Extract the product into an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by column chromatography on silica gel.

This general procedure is adapted from established methods for synthesizing N-benzoyl-2-hydroxybenzamides.[6]

Spectroscopic and Analytical Data

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Region (6.8-8.0 ppm): Complex multiplets corresponding to the 8 protons on the two differently substituted rings. - Amide Proton (N-H): A broad singlet, typically downfield (>8.5 ppm). - Hydroxyl Proton (O-H): A broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the 165-170 ppm range. - Aromatic Carbons: Multiple signals between 115-140 ppm. The carbon attached to chlorine will be in the upper end of this range, and the carbon attached to the hydroxyl group will be in the 150-160 ppm range. |

| IR Spectroscopy | - O-H Stretch: Broad peak around 3200-3400 cm⁻¹. - N-H Stretch: Sharp peak around 3300 cm⁻¹. - C=O Stretch (Amide I): Strong, sharp peak around 1650-1680 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 247, with a characteristic M+2 isotope peak at m/z = 249 (approx. 1/3 the intensity) due to the presence of ³⁵Cl and ³⁷Cl.[1] |

Computational Modeling

In the absence of experimental crystal data, computational methods like Density Functional Theory (DFT) are invaluable for exploring conformational preferences.[7] A computational workflow would involve:

-

Conformational Search: Identify all low-energy minima by systematically rotating the key dihedral angles (τ1, τ2).

-

Geometry Optimization: Optimize the geometry of each identified conformer to find the most stable structures.

-

Energy Calculation: Calculate the relative energies of the conformers to determine the most probable conformation in the gas phase.

-

NBO Analysis: Use Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions, such as the potential N-H···Cl hydrogen bond.

Conclusion and Outlook

2-Chloro-N-(4-hydroxyphenyl)benzamide is a molecule defined by a highly twisted conformation. This shape is a direct consequence of the steric hindrance imposed by the ortho-chloro substituent, which forces the 2-chlorophenyl ring out of the amide plane. This fixed, non-planar arrangement, combined with the hydrogen bonding capabilities of the amide and hydroxyl groups, creates a distinct three-dimensional pharmacophore. Understanding this inherent structural bias is paramount for professionals in drug discovery, as the specific orientation of the aromatic rings and functional groups will govern the molecule's ability to bind with high affinity and selectivity to protein targets. Future work should prioritize obtaining a single-crystal X-ray structure to definitively validate the predicted conformation and to observe its intermolecular interactions in the solid state.

References

-

PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Abraham, R. J., et al. (2009). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. Retrieved from [Link]

-

Sharlow, E. R., et al. (2016). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Gowda, B. T., et al. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. National Institutes of Health. Retrieved from [Link]

-

Karova, K., et al. (2019). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. Retrieved from [Link]

-

de Groot, M. J., et al. (2007). Conformational Variability of Benzamidinium Based Inhibitors. National Institutes of Health. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. Retrieved from [Link]

-

ResearchGate. (2020). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. Retrieved from [Link]

-

National Institutes of Health. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

ResearchGate. (2020). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Retrieved from [Link]

-

National Institutes of Health. (2020). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

Sources

- 1. 2-Chloro-N-(4-hydroxyphenyl)benzamide | C13H10ClNO2 | CID 587567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Blueprint of 2-Chloro-N-(4-hydroxyphenyl)benzamide: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-N-(4-hydroxyphenyl)benzamide (C₁₃H₁₀ClNO₂), a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the synergy between these techniques for unambiguous structural elucidation and characterization.

Introduction: The Molecular Identity of 2-Chloro-N-(4-hydroxyphenyl)benzamide

2-Chloro-N-(4-hydroxyphenyl)benzamide is a substituted benzanilide featuring a 2-chlorobenzoyl group appended to a 4-aminophenol moiety through an amide linkage. The presence of two distinct aromatic rings with different substitution patterns, a phenolic hydroxyl group, and an amide bond gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming its synthesis, assessing its purity, and understanding its chemical behavior in various applications.

This guide will dissect the structural information revealed by ¹H NMR, ¹³C NMR, IR, and MS, providing both the raw data and a detailed interpretation grounded in established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom. For 2-Chloro-N-(4-hydroxyphenyl)benzamide, both ¹H and ¹³C NMR are indispensable.

Methodological Considerations for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of a polar aprotic solvent is crucial to avoid exchange of the labile amide and hydroxyl protons with the solvent. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution, which is particularly important for resolving the complex multiplets in the aromatic region.

-

¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, an acquisition time of at least 3-4 seconds, and a relaxation delay of 1-2 seconds to ensure full relaxation of all protons.

-

¹³C NMR Acquisition: A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon atom. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

¹H NMR Spectral Data and Interpretation

While a publicly available, experimentally verified ¹H NMR spectrum for 2-Chloro-N-(4-hydroxyphenyl)benzamide is not readily found in the searched literature, we can predict the expected chemical shifts and coupling patterns based on the analysis of structurally similar compounds. The spectrum would be characterized by distinct signals for the amide proton, the hydroxyl proton, and the aromatic protons of the two rings.

Table 1: Predicted ¹H NMR Spectral Data for 2-Chloro-N-(4-hydroxyphenyl)benzamide in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 10.5 | Singlet | 1H | N-H (Amide) | The amide proton is typically deshielded and appears as a broad singlet. Its chemical shift is sensitive to solvent and concentration. |

| ~9.0 - 9.5 | Singlet | 1H | O-H (Phenol) | The phenolic proton is also deshielded and its signal is often broad. |

| ~7.8 - 7.4 | Multiplet | 4H | Aromatic H (2-chlorobenzoyl) | The four protons on the 2-chlorobenzoyl ring will exhibit complex splitting patterns due to ortho, meta, and para couplings. |

| ~7.4 - 7.2 | Doublet | 2H | Aromatic H (ortho to -NH) | These protons on the 4-hydroxyphenyl ring are expected to be a doublet due to coupling with the adjacent protons. |

| ~6.8 - 6.6 | Doublet | 2H | Aromatic H (ortho to -OH) | These protons are shielded by the electron-donating hydroxyl group and will appear as a doublet. |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The proton-decoupled spectrum of 2-Chloro-N-(4-hydroxyphenyl)benzamide is expected to show 13 distinct signals, corresponding to the 13 unique carbon atoms in the structure. While specific experimental data is not available from the searches, the PubChem database indicates its existence[1]. Based on data for analogous compounds, the following assignments can be predicted.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloro-N-(4-hydroxyphenyl)benzamide

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O (Amide Carbonyl) | The carbonyl carbon of the amide group is characteristically found in this downfield region. |

| ~155 | C -OH (Phenolic Carbon) | The carbon atom attached to the hydroxyl group is significantly deshielded. |

| ~135 | C -Cl (Aromatic) | The carbon bearing the chlorine atom is deshielded due to the inductive effect of the halogen. |

| ~132 | Quaternary C (Aromatic) | The quaternary carbon of the 2-chlorobenzoyl ring to which the amide is attached. |

| ~131 - 127 | Aromatic C -H | Aromatic carbons from the 2-chlorobenzoyl ring. |

| ~130 | Quaternary C (Aromatic) | The quaternary carbon of the 4-hydroxyphenyl ring to which the amide is attached. |

| ~122 | Aromatic C -H (ortho to -NH) | Aromatic carbons on the 4-hydroxyphenyl ring. |

| ~115 | Aromatic C -H (ortho to -OH) | Aromatic carbons shielded by the electron-donating hydroxyl group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Chloro-N-(4-hydroxyphenyl)benzamide will be dominated by absorptions corresponding to the N-H, O-H, C=O, and C-Cl bonds, as well as the aromatic C-H and C=C bonds.

Experimental Protocol for IR Spectroscopy

A standard and convenient method for obtaining the IR spectrum of a solid sample like 2-Chloro-N-(4-hydroxyphenyl)benzamide is using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This method requires minimal sample preparation.

IR Spectral Data and Interpretation

While a complete experimental IR spectrum for the target molecule was not found, data from the structurally similar 2-chloro-N-(4-hydroxyphenyl)acetamide can provide valuable comparative information. The key vibrational frequencies for 2-Chloro-N-(4-hydroxyphenyl)benzamide are expected in the following regions:

Table 3: Characteristic IR Absorption Bands for 2-Chloro-N-(4-hydroxyphenyl)benzamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H Stretch (Phenol) and N-H Stretch (Amide) |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Amide I band) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Bending |

| ~1550 | Medium | N-H Bending (Amide II band) |

| ~1250 | Strong | C-O Stretch (Phenol) |

| ~830 | Strong | para-disubstituted Aromatic C-H Bending |

| ~750 | Strong | ortho-disubstituted Aromatic C-H Bending |

| ~700 | Medium | C-Cl Stretch |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Mass Spectrometry Experimental Workflow

For a compound like 2-Chloro-N-(4-hydroxyphenyl)benzamide, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical method.

dot digraph "GC_MS_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption="Generalized workflow for GC-MS analysis."

Mass Spectrum and Fragmentation Analysis

The PubChem database provides key peaks from the GC-MS analysis of 2-Chloro-N-(4-hydroxyphenyl)benzamide (CID 587567)[1]. The molecular ion peak ([M]⁺) is expected at m/z 247, corresponding to the molecular weight of the compound, and another peak at m/z 249 due to the ³⁷Cl isotope.

Table 4: Key Mass Spectral Data for 2-Chloro-N-(4-hydroxyphenyl)benzamide

| m/z | Ion |

| 247 | [M]⁺ (C₁₃H₁₀³⁵ClNO₂) |

| 249 | [M+2]⁺ (C₁₃H₁₀³⁷ClNO₂) |

| 139 | [C₇H₄³⁵ClO]⁺ |

| 141 | [C₇H₄³⁷ClO]⁺ |

| 109 | [C₇H₅O]⁺ |

The fragmentation pattern can be rationalized by the cleavage of the amide bond, a common fragmentation pathway for N-arylbenzamides.

dot digraph "Fragmentation_Pathway" { graph [rankdir="LR"]; node [shape="plaintext", fontname="Helvetica"];

} caption="Proposed fragmentation of 2-Chloro-N-(4-hydroxyphenyl)benzamide."

Conclusion: A Unified Spectroscopic Picture

The collective analysis of NMR, IR, and Mass Spectrometry data provides a robust and self-validating characterization of 2-Chloro-N-(4-hydroxyphenyl)benzamide. While publicly available experimental spectra are limited, the predicted data, based on sound spectroscopic principles and comparison with analogous structures, offers a reliable blueprint for its identification. The amide and phenolic protons in ¹H NMR, the distinct carbonyl and aromatic carbons in ¹³C NMR, the characteristic vibrational modes in IR, and the predictable fragmentation pattern in MS all converge to confirm the molecular structure. This guide serves as a foundational resource for researchers working with this compound, enabling its confident identification and use in further scientific endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 587567, 2-Chloro-N-(4-hydroxyphenyl)benzamide. Retrieved from [Link].

Sources

An In-depth Technical Guide to 2-Chloro-N-(4-hydroxyphenyl)benzamide: Discovery, Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(4-hydroxyphenyl)benzamide, a halogenated benzamide derivative. While not as extensively documented as some other members of its chemical class, this molecule serves as a valuable case study in the broader history and synthetic strategies of substituted amides. This document explores the foundational chemistry, logical synthesis pathways, and the historical context of benzamides, providing researchers with a detailed understanding of this compound and its relatives.

Introduction: The Significance of the Benzamide Scaffold

The benzamide moiety, a functional group characterized by a benzene ring attached to an amide, is a cornerstone of modern medicinal chemistry. These structures are prevalent in a wide array of pharmaceuticals due to their ability to form stable interactions with biological targets. The amide linkage, in particular, is a key hydrogen bond donor and acceptor, facilitating binding to protein active sites.

The versatility of the benzamide scaffold lies in the potential for substitution on both the benzoyl and aniline rings. This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn dictates its pharmacokinetic and pharmacodynamic profile. The historical development of substituted benzamides has led to significant therapeutic advances, particularly in the fields of antipsychotics and antiemetics, with compounds like sulpiride and metoclopramide demonstrating the potent biological activity that can be achieved through precise chemical modification.

2-Chloro-N-(4-hydroxyphenyl)benzamide (Figure 1) is a representative member of this class, featuring a chlorine substituent on the benzoyl ring and a hydroxyl group on the N-phenyl ring. While a specific, high-profile discovery of this individual molecule is not prominent in the scientific literature, its structure embodies the classical design of substituted benzamides.

Figure 1: Chemical Structure of 2-Chloro-N-(4-hydroxyphenyl)benzamide

Caption: The primary synthetic pathway to 2-Chloro-N-(4-hydroxyphenyl)benzamide.

Experimental Protocol:

-

Dissolution of 4-Aminophenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenol in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base will act as a scavenger for the HCl generated during the reaction.

-

Addition of 2-Chlorobenzoyl Chloride: Slowly add a solution of 2-chlorobenzoyl chloride in the same solvent to the reaction mixture. The addition is typically done dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted 2-chlorobenzoic acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 2-Chloro-N-(4-hydroxyphenyl)benzamide can be confirmed using a variety of analytical techniques:

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR will show characteristic peaks for the aromatic protons on both rings, the amide proton, and the hydroxyl proton. The integration of these peaks will correspond to the number of protons in each environment. ¹³C NMR will show distinct signals for each carbon atom in the molecule. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands will be observed for the N-H stretch of the amide, the C=O stretch of the amide, the O-H stretch of the phenol, and the C-Cl stretch. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (247.68 g/mol ), as well as characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Potential Applications and Future Directions

While 2-Chloro-N-(4-hydroxyphenyl)benzamide itself is not a widely used end-product, its structural motifs are present in molecules with a range of biological activities. The general class of chlorinated benzamides and N-aryl amides has been explored for various therapeutic applications, including:

-

Antimicrobial Agents: The benzamide scaffold is found in a number of compounds with antibacterial and antifungal properties.

-

Anticancer Agents: Certain substituted benzamides have been investigated for their potential as anticancer drugs, often targeting specific enzymes or signaling pathways involved in cancer cell proliferation.

-

Enzyme Inhibitors: The ability of the amide and hydroxyl groups to form hydrogen bonds makes this class of molecules suitable for targeting the active sites of various enzymes.

Future research on 2-Chloro-N-(4-hydroxyphenyl)benzamide could involve its use as a chemical probe or a starting material for the synthesis of more complex molecules. Its relatively straightforward synthesis makes it an accessible building block for creating libraries of related compounds for high-throughput screening in drug discovery programs.

Conclusion

2-Chloro-N-(4-hydroxyphenyl)benzamide, while not a compound with a storied history of its own, represents an important class of molecules that have had a significant impact on medicinal chemistry. Its synthesis is a textbook example of amide bond formation, and its structure embodies the principles of rational drug design through substituent modification. For researchers in drug discovery and organic synthesis, an understanding of the history, synthesis, and chemical properties of such fundamental molecules is essential for the development of the next generation of therapeutic agents.

References

- PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 2-CHLORO-N-(4-HYDROXYPHENYL)BENZAMIDE.

- Sriramchem. (n.d.). 2-chloro-N-(4-hydroxyphenyl) benzamide.

- Benchchem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide.

- General Organic Chemistry Textbooks on the topic of nucleophilic acyl substitution and amide synthesis.

Methodological & Application

A Multi-technique Approach for the Comprehensive Characterization of 2-Chloro-N-(4-hydroxyphenyl)benzamide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the analytical methods required for the comprehensive characterization of 2-Chloro-N-(4-hydroxyphenyl)benzamide, a key chemical intermediate. In drug discovery and development, rigorous structural confirmation and purity assessment are paramount for ensuring data integrity, reproducibility, and regulatory compliance. This document outlines a self-validating, multi-technique workflow, integrating chromatography, mass spectrometry, and spectroscopy. Each protocol is presented with an explanation of the underlying scientific principles, guiding researchers in not only executing the methods but also interpreting the resulting data with confidence.

Introduction and Physicochemical Profile

2-Chloro-N-(4-hydroxyphenyl)benzamide (C₁₃H₁₀ClNO₂) is a benzamide derivative that serves as a valuable building block in medicinal chemistry. Its structure, featuring a chlorinated benzoyl ring and a hydroxylated aniline moiety, presents specific analytical challenges and opportunities. Accurate characterization is the foundation upon which all subsequent biological and pharmacological studies are built. An integrated analytical approach is therefore not just recommended but essential. By combining orthogonal techniques—methods that measure different chemical properties—we can create a robust and self-validating profile of the compound's identity and purity.

The initial step in any characterization is to understand the compound's basic physicochemical properties.

Table 1: Physicochemical Properties of 2-Chloro-N-(4-hydroxyphenyl)benzamide

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-chloro-N-(4-hydroxyphenyl)benzamide | PubChem CID: 587567[1] |

| CAS Number | 35607-02-4 | PubChem CID: 587567[1] |

| Molecular Formula | C₁₃H₁₀ClNO₂ | PubChem CID: 587567[1] |

| Molecular Weight | 247.67 g/mol | PubChem CID: 587567[1] |

| Appearance | Predicted as a white to off-white solid | General knowledge[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | Predicted[2] |

| Hydrogen Bond Donors | 2 | Computed[1] |

| Hydrogen Bond Acceptors | 2 | Computed[1] |

The Analytical Workflow: An Integrated Strategy

A successful characterization relies on the convergence of data from multiple independent sources. No single technique can definitively confirm both the structure and purity of a novel compound. The workflow described herein ensures that the information from one method complements and validates the others.

Figure 1: A comprehensive workflow for the synthesis, purification, and analytical characterization of a chemical compound.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC-UV)

Principle of Causality: HPLC is the gold standard for determining the purity of non-volatile small molecules. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like 2-Chloro-N-(4-hydroxyphenyl)benzamide, a reverse-phase (RP) method is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The analyte's retention is governed by its hydrophobicity; more polar impurities will elute earlier, and more nonpolar impurities will elute later than the main compound. A UV detector provides sensitive detection of the aromatic system present in the molecule.

Protocol:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

-

Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.

-

Chromatographic Conditions: The parameters below provide a robust starting point and should be optimized as needed.

Table 2: Recommended HPLC Starting Conditions

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks by suppressing silanol interactions. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 5% B to 95% B over 15 min | A gradient ensures elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection (λ) | 254 nm | A common wavelength for detecting aromatic compounds. |

| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overloading. |

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

A single, sharp, symmetrical peak is indicative of a pure compound. The retention time serves as a reliable identifier for the substance under these specific conditions.

-

Mass Spectrometry for Molecular Weight Confirmation

Principle of Causality: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a highly accurate determination of the molecular weight, which is one of the most critical pieces of data for confirming a compound's identity. The presence of a chlorine atom is particularly diagnostic in MS due to its natural isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in a characteristic M+2 peak.

Protocol:

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is suitable for this molecule. Alternatively, GC-MS can be used if the compound is sufficiently volatile and thermally stable.[1]

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is preferred to generate the protonated molecule [M+H]⁺.

-

Mass Range: Scan a range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

-

-

Expected Results and Interpretation:

-

The primary ion expected is the protonated molecule [M+H]⁺ at m/z 248.05.

-

Crucially, a smaller peak should be observed at m/z 250.05, corresponding to the [M+2+H]⁺ ion containing the ³⁷Cl isotope. The intensity of this peak should be approximately one-third of the main peak, confirming the presence of a single chlorine atom.

-

The observed mass should be within 5 ppm of the theoretical exact mass (C₁₃H₁₁ClNO₂⁺: 248.0473) when using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Figure 2: Diagram illustrating how different analytical techniques provide unique and complementary data for full characterization.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. It probes the magnetic environments of ¹H (proton) and ¹³C nuclei. The chemical shift, integration, and splitting pattern (multiplicity) of each signal in an ¹H NMR spectrum provide detailed information about the electronic environment and neighboring atoms of each proton, while ¹³C NMR indicates the number of unique carbon atoms.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable protons from the -OH and -NH groups.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Amide Proton (-NH-): A singlet around δ 9.5-10.5 ppm.

-

Phenolic Proton (-OH): A singlet around δ 9.0-10.0 ppm.

-

Aromatic Protons (8H total):

-

Four protons from the 2-chlorobenzoyl ring will appear as complex multiplets between δ 7.4-7.8 ppm.

-

Four protons from the 4-hydroxyphenyl ring will appear as two distinct doublets (an AA'BB' system) around δ 6.8 ppm and δ 7.5 ppm.

-

-

-

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Carbonyl Carbon (-C=O): A signal in the δ 165-170 ppm region.

-

Aromatic Carbons: Multiple signals between δ 115-160 ppm. The carbon bearing the hydroxyl group will be downfield (~δ 155 ppm), while the carbon bearing the chlorine atom will also be distinct. In total, 11-13 signals are expected depending on symmetry and signal overlap.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. It is a rapid and reliable method to confirm the presence of key structural motifs.

Protocol:

-

Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.

-

Instrumentation: A standard FT-IR spectrometer with an ATR accessory.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

-

Expected Characteristic Absorption Bands:

-

O-H Stretch (phenolic): Broad band, ~3400-3200 cm⁻¹.

-

N-H Stretch (amide): Sharp, medium band, ~3300 cm⁻¹.

-

C=O Stretch (amide): Strong, sharp band, ~1650-1670 cm⁻¹.

-

C=C Stretch (aromatic): Multiple sharp bands, ~1600 cm⁻¹ and ~1480 cm⁻¹.

-

C-Cl Stretch: Band in the fingerprint region, ~750 cm⁻¹.

-

Conclusion

The analytical characterization of 2-Chloro-N-(4-hydroxyphenyl)benzamide requires a methodical, multi-technique approach. By following the protocols outlined in this application note, researchers can reliably confirm the identity, structure, and purity of their material. The convergence of data from HPLC, MS, NMR, and IR provides a high degree of confidence, forming a self-validating system that is essential for the integrity of any research or development program.

References

-

ResearchGate. (2025). Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. PubChem. Available at: [Link]

-

ResearchGate. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Available at: [Link]

-

ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-methylphenyl)benzamide. PubChem. Available at: [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Available at: [Link]

-

CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Available at: [Link]

-

Oriental Journal of Chemistry. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-Chloro-N-(4-hydroxyphenyl)benzamide

Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 2-Chloro-N-(4-hydroxyphenyl)benzamide is a member of this versatile chemical class. While specific biological data for this compound is emerging, its structural motifs suggest a potential role as a modulator of critical intracellular signaling pathways implicated in disease. This document provides a comprehensive guide for researchers to investigate the in vitro efficacy of 2-Chloro-N-(4-hydroxyphenyl)benzamide, with a primary focus on its potential as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

The aberrant activation of the STAT3 signaling cascade is a hallmark of numerous human cancers and inflammatory diseases.[3][4] Constitutively active STAT3 promotes tumor cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[3][5] Therefore, small molecule inhibitors of the STAT3 pathway are of significant interest for therapeutic development.[5][6] This application note details a logical, step-by-step experimental workflow to characterize the bioactivity of 2-Chloro-N-(4-hydroxyphenyl)benzamide, from initial cytotoxicity screening to mechanistic validation of STAT3 inhibition.

Hypothesized Mechanism of Action: Targeting the STAT3 Signaling Pathway

Based on the structure of 2-Chloro-N-(4-hydroxyphenyl)benzamide and the established activities of similar benzamide-containing molecules, we hypothesize that this compound may exert its biological effects through the inhibition of the STAT3 signaling pathway. The proposed mechanism involves the disruption of STAT3 phosphorylation, dimerization, and subsequent nuclear translocation, leading to the downregulation of STAT3 target genes involved in cell survival and proliferation.

Caption: Hypothesized STAT3 signaling pathway and the inhibitory point of 2-Chloro-N-(4-hydroxyphenyl)benzamide.

Experimental Workflow: A Phased Approach to In Vitro Characterization

A systematic, multi-assay approach is essential to robustly characterize the biological activity of 2-Chloro-N-(4-hydroxyphenyl)benzamide. The following workflow is designed to first assess the compound's effect on cell viability and then to dissect its specific mechanism of action.

Caption: Phased experimental workflow for the in vitro characterization of 2-Chloro-N-(4-hydroxyphenyl)benzamide.

Protocols

Compound Preparation and Handling

Rationale: Proper handling and solubilization of the test compound are critical for accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules for in vitro assays.

Materials:

-

2-Chloro-N-(4-hydroxyphenyl)benzamide (PubChem CID: 587567)[7]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of 2-Chloro-N-(4-hydroxyphenyl)benzamide in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Safety Precautions: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Chloro-N-(4-hydroxyphenyl)benzamide may cause skin irritation, serious eye irritation, and respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound.

Phase 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[8] This initial screen is crucial for determining the concentration range at which the compound exhibits biological activity and for calculating the half-maximal inhibitory concentration (IC50).

Materials:

-

Human cancer cell line with constitutively active STAT3 (e.g., DU145 prostate cancer, HepG2 hepatocellular carcinoma)[3]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of 2-Chloro-N-(4-hydroxyphenyl)benzamide in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

| Parameter | Condition |

| Cell Line | DU145 or HepG2 |

| Seeding Density | 5,000 - 10,000 cells/well |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM (example range) |

| Incubation Time | 48 - 72 hours |

| MTT Incubation | 4 hours |

| Absorbance Wavelength | 570 nm |

Phase 2: Target Engagement - Western Blot for Phosphorylated STAT3

Rationale: To determine if the observed cytotoxicity is mediated through the STAT3 pathway, it is essential to measure the levels of phosphorylated STAT3 (p-STAT3) at tyrosine 705 (Tyr705).[3] Phosphorylation at this site is critical for STAT3 activation, dimerization, and nuclear translocation.[3] A reduction in p-STAT3 levels upon treatment with the compound would provide strong evidence of target engagement.

Materials:

-

Cell line used in the MTT assay

-

6-well cell culture plates

-

2-Chloro-N-(4-hydroxyphenyl)benzamide

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors[11]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., CCD camera-based imager)

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with 2-Chloro-N-(4-hydroxyphenyl)benzamide at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT3 and β-actin to ensure equal protein loading.[11]

-

Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.

Phase 3: Functional Consequence - STAT3 Luciferase Reporter Assay

Rationale: To confirm that the inhibition of STAT3 phosphorylation translates into a functional reduction in STAT3 transcriptional activity, a luciferase reporter assay can be employed.[12][13] This assay utilizes a plasmid containing a luciferase gene under the control of STAT3-responsive elements.[14][15] A decrease in luciferase activity upon compound treatment indicates a reduction in STAT3-mediated gene transcription.

Materials:

-

HEK293T cells (or another easily transfectable cell line)

-

STAT3-responsive luciferase reporter plasmid

-

A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

96-well white, clear-bottom cell culture plates

-

2-Chloro-N-(4-hydroxyphenyl)benzamide

-

IL-6 (as a STAT3 activator)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Co-transfect HEK293T cells with the STAT3-responsive luciferase reporter plasmid and the control Renilla plasmid in a 96-well plate.

-

After 24 hours, treat the cells with various concentrations of 2-Chloro-N-(4-hydroxyphenyl)benzamide for 1-2 hours.

-

Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 6-8 hours to activate the STAT3 pathway. Include a non-stimulated control and a stimulated vehicle control.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in STAT3 activity relative to the stimulated vehicle control.

| Parameter | Condition |

| Cell Line | HEK293T |

| Plasmids | STAT3-luciferase reporter, Renilla control |

| STAT3 Activator | IL-6 (20 ng/mL) |

| Compound Pre-incubation | 1 - 2 hours |

| IL-6 Stimulation | 6 - 8 hours |

| Readout | Luminescence |

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2-Chloro-N-(4-hydroxyphenyl)benzamide as a potential STAT3 inhibitor. Successful execution of these experiments will elucidate the compound's cytotoxic effects and provide strong evidence for its mechanism of action. Positive results from this workflow would warrant further investigation, including assays to determine the specific point of inhibition within the STAT3 pathway (e.g., direct binding to the SH2 domain) and in vivo studies to assess its therapeutic potential in relevant disease models.

References

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Pharmaceutical Sciences and Research.

-

2-Chloro-N-(4-hydroxyphenyl)benzamide. PubChem. Available at: [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2021). Journal of Medicinal Chemistry. Available at: [Link]

-

Western Blot for Detecting Phosphorylated STAT3. (2011). Bio-protocol. Available at: [Link]

-

Identification of a New Series of STAT3 Inhibitors by Virtual Screening. (2010). Journal of Medicinal Chemistry. Available at: [Link]

-

STAT3 Reporter Kit (STAT3 Signaling Pathway). BPS Bioscience. Available at: [Link]

-

Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2021). RSC Medicinal Chemistry. Available at: [Link]

-

Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. (2023). Frontiers in Pharmacology. Available at: [Link]

-

Stat3 Luciferase Reporter HEK293 Stable Cell Line. Signosis. Available at: [Link]

-

Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023). STAR Protocols. Available at: [Link]

-

Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. (2023). New Journal of Chemistry. Available at: [Link]

-

Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. (2021). ACS Central Science. Available at: [Link]

-

Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. (2022). Biosensors. Available at: [Link]

-

Western blot analysis and quantification of STAT3 phosphorylation... ResearchGate. Available at: [Link]

-

STAT3 Reporter Assay By Luciferase. Biocompare. Available at: [Link]

-

STAT3 Luciferase Reporter Lentivirus. BPS Bioscience. Available at: [Link]

-

Cell-Based Bioassay Services. Solvias. Available at: [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. Available at: [Link]

-

Synthesis, Characterization and in vitro Anti-bacterial Activity of “2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl} - N-phenylbenzamide”. (2021). International Journal of Pharmaceutical Investigation. Available at: [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide. (2022). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. (2016). PLoS ONE. Available at: [Link]

-

Does anybody have experience with loss of STAT3 driven luciferase reporter activity? ResearchGate. Available at: [Link]

-

Does anyone have experience using pSTAT 1 and 3 antibodies for western blots? ResearchGate. Available at: [Link]

-

Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. (2023). European Journal of Medicinal Chemistry. Available at: [Link]

-

STAT3 Inhibitors in Cancer: A Comprehensive Update. (2021). Cancers. Available at: [Link]

-

General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022). Molecules. Available at: [Link]

- Process for the synthesis of a benzamide derivative. Google Patents.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 4. tvarditherapeutics.com [tvarditherapeutics.com]

- 5. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]

- 6. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro-N-(4-hydroxyphenyl)benzamide | C13H10ClNO2 | CID 587567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. signosisinc.com [signosisinc.com]

Application Notes and Protocols for Cell-Based Assays with 2-Chloro-N-(4-hydroxyphenyl)benzamide

Introduction

2-Chloro-N-(4-hydroxyphenyl)benzamide is a synthetic small molecule belonging to the benzamide class of compounds. The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer properties. While the specific molecular target of 2-Chloro-N-(4-hydroxyphenyl)benzamide is not yet fully elucidated, preliminary investigations and the activities of structurally related compounds suggest its potential as an inducer of apoptosis in cancer cells. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the cytotoxic and pro-apoptotic effects of this compound in cell-based assays.

The protocols outlined herein are designed as a self-validating system, enabling the user to first determine the compound's general cytotoxicity and then to dissect the mechanism of cell death, with a focus on the intrinsic apoptotic pathway.

Initial Assessment: Determining Cytotoxicity and IC50

The foundational step in characterizing a novel compound is to determine its dose-dependent effect on cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for subsequent mechanistic studies. We recommend a metabolic-based assay, such as the MTT or resazurin reduction assay, for a robust and high-throughput initial screening.[1]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[1] The resulting insoluble formazan crystals are dissolved in an organic solvent, and the absorbance is measured, which is directly proportional to the number of viable cells.

Protocol: MTT Cell Viability Assay

Materials:

-

2-Chloro-N-(4-hydroxyphenyl)benzamide (prepare a 10 mM stock solution in DMSO)

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-Chloro-N-(4-hydroxyphenyl)benzamide in complete medium from the 10 mM stock. A recommended starting concentration range is 0.1 µM to 100 µM.

-

Remove the seeding medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

| Parameter | Description |

| Cell Line | The specific cancer cell line used in the assay. |

| Seeding Density | The number of cells seeded per well. |

| Treatment Duration | The length of time cells are exposed to the compound (e.g., 24, 48, 72 hours). |

| IC50 Value | The concentration of the compound that inhibits cell viability by 50%. |

Mechanistic Insight: Investigating Apoptosis Induction

Following the determination of the IC50 value, the next critical step is to ascertain whether the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis. Several assays can be employed to detect the hallmarks of apoptosis.

Caspase-Glo® 3/7 Assay: Measuring Executioner Caspase Activity

A key event in the apoptotic cascade is the activation of executioner caspases, such as caspase-3 and caspase-7.[2] The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to quantify the activity of these caspases.[2][3]

Caption: Workflow for Caspase-Glo® 3/7 Assay.

Materials:

-

2-Chloro-N-(4-hydroxyphenyl)benzamide

-

Cancer cell line of interest

-